
1-(1-Chlorobutan-2-yl)-4-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Chlorobutan-2-yl)-4-fluorobenzene is an organic compound with the molecular formula C10H12ClF It is a derivative of benzene, where a butyl group substituted with chlorine and a fluorine atom are attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Chlorobutan-2-yl)-4-fluorobenzene typically involves the alkylation of 4-fluorobenzene with 1-chlorobutane. The reaction is carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the benzene ring and facilitate the nucleophilic substitution reaction. The reaction is usually conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 1-(1-Chlorobutan-2-yl)-4-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide, amine, or thiol groups, under appropriate conditions.
Oxidation Reactions: The butyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, ammonia, thiols, and other nucleophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Major Products:
Substitution: Formation of 1-(1-Hydroxybutan-2-yl)-4-fluorobenzene, 1-(1-Aminobutan-2-yl)-4-fluorobenzene, etc.
Oxidation: Formation of this compound alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of 1-(1-Butyl)-4-fluorobenzene.
科学研究应用
1-(1-Chlorobutan-2-yl)-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can be a building block for pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: Potential use in the development of bioactive compounds and studying their interactions with biological systems.
Medicine: May serve as a precursor for the synthesis of medicinal compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(1-Chlorobutan-2-yl)-4-fluorobenzene depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in substitution, oxidation, or reduction reactions. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reagents used.
相似化合物的比较
- 1-(1-Chlorobutan-2-yl)-2-fluorobenzene
- 1-(1-Chlorobutan-2-yl)-3-fluorobenzene
- 1-(1-Chlorobutan-2-yl)-4-chlorobenzene
Comparison: 1-(1-Chlorobutan-2-yl)-4-fluorobenzene is unique due to the position of the fluorine atom on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. The presence of both chlorine and fluorine atoms can also affect its physical and chemical properties, making it distinct from other similar compounds.
属性
分子式 |
C10H12ClF |
|---|---|
分子量 |
186.65 g/mol |
IUPAC 名称 |
1-(1-chlorobutan-2-yl)-4-fluorobenzene |
InChI |
InChI=1S/C10H12ClF/c1-2-8(7-11)9-3-5-10(12)6-4-9/h3-6,8H,2,7H2,1H3 |
InChI 键 |
BMGFTGZBZOGLJU-UHFFFAOYSA-N |
规范 SMILES |
CCC(CCl)C1=CC=C(C=C1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



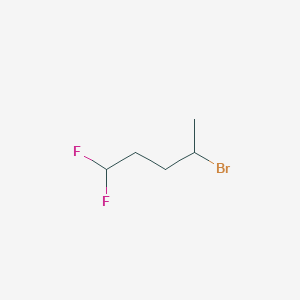
![1-{2,7-Diazaspiro[3.5]nonan-2-yl}propan-1-one](/img/structure/B13218509.png)
![3-{[(Tert-butoxy)carbonyl]amino}-5,5-dimethyloxolane-3-carboxylic acid](/img/structure/B13218512.png)
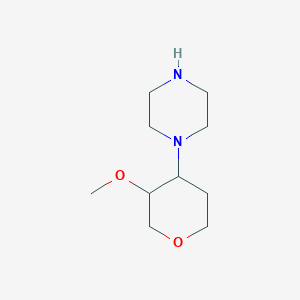


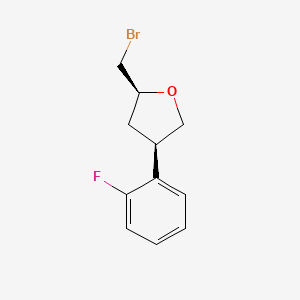
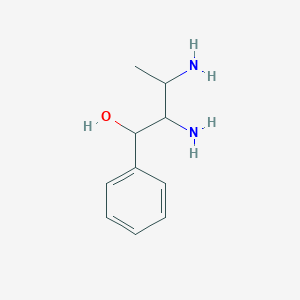

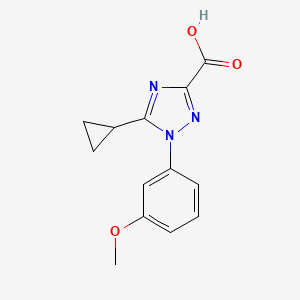
![3-[(3,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13218553.png)
![{7-Methyl-1-oxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13218556.png)

